Anti-Plasmodial Activity: Koshidacin B vs. Koshidacin A
Koshidacin B demonstrates 20.6-fold greater antiplasmodial potency against chloroquine-resistant P. falciparum K1 strain compared to its co-isolated analog Koshidacin A [1]. This marked potency differential is critical for researchers selecting between the two naturally co-occurring compounds from Pochonia boninensis FKR-0564.
| Evidence Dimension | Antiplasmodial activity (IC50) against P. falciparum K1 strain |
|---|---|
| Target Compound Data | 0.83 μM |
| Comparator Or Baseline | Koshidacin A: 17.1 μM |
| Quantified Difference | 20.6-fold lower IC50 (higher potency) |
| Conditions | 72 h in vitro culture; P. falciparum chloroquine-resistant K1 strain [1] |
Why This Matters
This 20.6-fold potency advantage directly impacts compound selection for antimalarial lead optimization and SAR studies, as Koshidacin B provides a significantly more active starting point than its co-isolated analog.
- [1] Watanabe Y, Hachiya K, Ikeda A, et al. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. J Nat Prod. 2022;85(12):2757-2767. doi:10.1021/acs.jnatprod.2c00719 View Source
